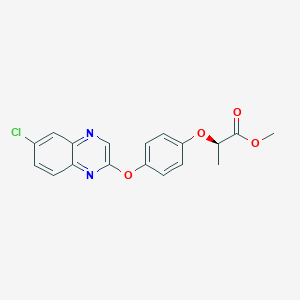

(R)-Quizalofop Methyl

説明

特性

IUPAC Name |

methyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHJGQYNECSZDY-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of (R)-Quizalofop Methyl

Title: Technical Monograph: (R)-Quizalofop Methyl – Stereochemical Architecture, Pharmacology, and Metabolic Fate

Executive Summary

(R)-Quizalofop methyl (Quizalofop-P-methyl) represents a quintessential case study in the "chiral switch" paradigm of agrochemical development. As the resolved (R)-enantiomer of the aryloxyphenoxypropionate class, it exhibits significantly higher herbicidal potency than its racemic predecessor while reducing the environmental chemical load by 50%. This guide dissects the molecule from a drug development perspective, treating it as a bioactive ligand. We analyze its interaction with the Acetyl-CoA Carboxylase (ACCase) receptor, its pro-drug bioactivation mechanism, and the rigorous chiral synthesis required to maintain enantiomeric excess (ee).

Chemical Identity & Stereochemical Configuration

(R)-Quizalofop methyl acts as a pro-drug ester. The esterification at the propionate tail facilitates lipophilic transport across the plant cuticle. Once internalized, it functions as a suicide substrate precursor, requiring bioactivation to the free acid form to exert efficacy.

Nomenclature & Classification:

-

IUPAC Name: Methyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate[1]

-

Common Name: Quizalofop-P-methyl[2]

-

Chemical Class: Aryloxyphenoxypropionate ("Fops")[3]

-

Chirality: The (R)-configuration at the propionate

-carbon is the eutomer (active isomer). The (S)-isomer is the distomer (inactive).

Structural Analysis: The molecule consists of three distinct pharmacophores:[5]

-

Quinoxaline Heterocycle: Provides

- -

Phenoxy Bridge: Acts as a flexible linker, orienting the molecule.

-

Chiral Propionate Moiety: The critical binding determinant. The (R)-methyl group fits into a hydrophobic pocket of the ACCase enzyme; the (S)-configuration creates steric clash, nullifying activity.

Physicochemical Profile

The following data characterizes the molecule's behavior in biological and environmental matrices.

| Parameter | Value | Implications for Bioavailability |

| Molecular Weight | 358.78 g/mol | Optimal for transmembrane diffusion (Lipinski compliant). |

| LogP (Octanol/Water) | 4.61 | Highly lipophilic; rapid cuticle penetration but high soil sorption. |

| Water Solubility | < 0.1 mg/L (20°C) | Practically insoluble; requires emulsifiable concentrate (EC) formulation. |

| Vapor Pressure | Non-volatile; low risk of vapor drift. | |

| pKa | ~3.1 (Acid form) | The parent ester is neutral; the active metabolite is anionic at physiological pH. |

| Melting Point | 84–98°C | Solid state stability is high; suitable for dry flowable formulations. |

Mechanism of Action: Molecular Pharmacology

(R)-Quizalofop methyl targets the carboxyltransferase (CT) domain of the plastidic Acetyl-CoA Carboxylase (ACCase) enzyme.

The "Pro-Drug" Mechanism:

-

Absorption: The methyl ester penetrates the waxy cuticle via passive diffusion (driven by high LogP).

-

Bioactivation: Carboxylesterases in the cytosol hydrolyze the methyl ester to (R)-Quizalofop acid .

-

Target Binding: The acid form translocates to the chloroplast and binds to the ACCase CT domain.

Inhibition Kinetics: It functions as a reversible, non-competitive inhibitor .[6] It does not compete with the substrate (Acetyl-CoA) but binds to an allosteric site at the dimer interface of the CT domain, locking the enzyme in an inactive conformation. This halts the production of Malonyl-CoA, the essential precursor for fatty acid biosynthesis.

Diagram 1: Molecular Mechanism of Action (MoA) This diagram illustrates the pathway from application to cell death, highlighting the bioactivation step.

Caption: The bioactivation cascade of (R)-Quizalofop methyl, transitioning from lipophilic pro-drug to active anionic inhibitor.

Asymmetric Synthesis & Manufacturing

Producing the pure (R)-enantiomer requires a stereoselective synthetic strategy. The "Chiral Pool" approach is preferred over resolving a racemic mixture, as it offers higher theoretical yields.

Synthetic Route: Nucleophilic Substitution with Inversion

The synthesis relies on an

Protocol:

-

Starting Materials: 2-chloro-6-(4-hydroxyphenoxy)quinoxaline (Phenol derivative) and Methyl (S)-2-chloropropionate (or (S)-lactate tosylate).

-

Reaction: The phenol group attacks the chiral center of the propionate.

-

Stereochemistry: The (S)-center of the propionate undergoes inversion to yield the (R)-ether linkage.

Diagram 2: Asymmetric Synthesis Workflow

Caption: Stereoselective synthesis utilizing the Walden inversion to convert (S)-precursors into the active (R)-herbicide.

Analytical Characterization

Validating the enantiomeric purity (ee) is critical, as the (S)-isomer is an impurity.

Chiral HPLC Protocol:

-

Column: Chiralpak AD-H or OJ-H (Amylose/Cellulose derivative coated on silica).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 235 nm or 254 nm.

-

Separation Mechanism: The chiral stationary phase forms transient diastereomeric complexes with the enantiomers. The (R)-isomer typically elutes differently than the (S)-isomer due to steric fit within the amylose helix.

Self-Validating Check:

-

System Suitability: Resolution (

) between (R) and (S) peaks must be > 1.5. -

Racemization Check: Analyze a standard of the racemate first to establish retention times for both isomers.

Metabolic Fate & Environmental Safety

Understanding the degradation pathway is essential for regulatory compliance and toxicology assessments.

Metabolic Pathway:

-

Primary Metabolism: Rapid hydrolysis of the methyl ester to Quizalofop acid (Half-life < 1 day in soil/plants).

-

Secondary Metabolism: Cleavage of the ether bond between the phenyl and quinoxaline rings.

-

Terminal Metabolites: 6-chloroquinoxalin-2-ol and phenols, which are incorporated into soil organic matter or mineralized to

.

Diagram 3: Environmental Degradation Pathway

Caption: The metabolic cascade showing rapid hydrolysis to the acid followed by skeletal degradation.

References

-

PubChem. (n.d.).[1] Quizalofop-P-methyl | C18H15ClN2O4.[1][2][4] National Library of Medicine.[1] Retrieved from [Link]

- Roberts, T. R. (1998).

-

Sasaki, Y., et al. (2004). Plant acetyl-CoA carboxylase: Structure, biosynthesis, regulation, and gene manipulation. Bioscience, Biotechnology, and Biochemistry.[6]

-

Health Canada (PMRA). (2022). Proposed Re-evaluation Decision PRVD2022-17, Quizalofop-p-ethyl and Its Associated End-use Products. Retrieved from [Link]

-

Delye, C. (2005).[7] Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update. Weed Science.

Sources

- 1. Quizalofop-methyl | C18H15ClN2O4 | CID 187101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quizalofop-p-methyl TC [hrhtechgroup.com]

- 3. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 4. guidechem.com [guidechem.com]

- 5. Mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by pinoxaden - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

Technical Whitepaper: (R)-Quizalofop Methyl in Agrochemical Research

Executive Summary: The Stereochemical Imperative

(R)-Quizalofop methyl (and its commercial analog Quizalofop-P-ethyl) represents the "fop" class of aryloxyphenoxypropionate (AOPP) herbicides. Research into this molecule is driven by its potent, stereospecific inhibition of Acetyl-CoA Carboxylase (ACCase) .

Crucially, the biological activity resides almost exclusively in the (R)+ enantiomer . Early racemic formulations (Quizalofop-ethyl) carried a 50% viral load of the inactive (S)- isomer. Modern research and commercial applications utilize the resolved (R)-isomer (denoted as Quizalofop-P) to maximize specific activity and reduce environmental loading. This guide focuses on the application of the (R)-isomer in resistance profiling and transgenic selection systems.

Mechanistic Basis: ACCase Inhibition[1][2][3][4][5][6]

The Target: Eukaryotic ACCase

The selectivity of Quizalofop relies on the structural divergence of ACCase isoforms:

-

Grasses (Monocots): Possess homomeric, eukaryotic-type ACCase in the plastids. This isoform is sensitive to AOPP herbicides.

-

Broadleafs (Dicots): Possess heteromeric, prokaryotic-type ACCase in the plastids. This isoform is naturally insensitive to AOPP herbicides.

Mode of Action

(R)-Quizalofop methyl acts as a pro-herbicide. Upon foliar absorption, it is rapidly de-esterified by plant esterases into the active acid form: (R)-Quizalofop acid .

The acid binds reversibly to the Carboxyltransferase (CT) domain of the homomeric ACCase enzyme. This binding competitively inhibits the transfer of the carboxyl group from biotin to Acetyl-CoA, thereby halting the production of Malonyl-CoA—the essential precursor for fatty acid biosynthesis.

Pathway Visualization

The following diagram illustrates the specific blockade point within the lipid biosynthesis pathway.

Figure 1: Mechanism of Action. (R)-Quizalofop competitively binds to the CT domain of plastidic ACCase, halting the conversion of Acetyl-CoA to Malonyl-CoA.

Experimental Applications

Resistance Profiling (The Ile-1781 Standard)

The most critical research application of Quizalofop is characterizing herbicide resistance in weeds like Alopecurus myosuroides (Black-grass) and Lolium rigidum (Ryegrass).

-

Target-Site Resistance (TSR): A single nucleotide polymorphism (SNP) results in an amino acid substitution (e.g., Ile-1781-Leu ) in the CT domain, preventing herbicide binding while maintaining enzyme function.

-

Metabolic Resistance (NTSR): Enhanced detoxification via Cytochrome P450s or GSTs.

Biotechnology: The "Provisia" System

Quizalofop is used as a selection agent in crop engineering. Crops (like rice) engineered with the ACCase-Ile1781Leu mutation are tolerant to the herbicide, allowing for the selective removal of wild-type grasses (including weedy rice) that possess the sensitive wild-type allele.

Validated Protocols

Protocol A: Whole-Plant Dose-Response Assay

Purpose: To determine the GR50 (Growth Reduction 50%) of a suspected resistant population.

Reagents:

-

(R)-Quizalofop-P-ethyl (Commercial formulation or analytical standard).

-

Crop Oil Concentrate (COC) or Methylated Seed Oil (MSO) adjuvant (1% v/v).

Workflow:

-

Establishment: Grow susceptible (S) and suspected resistant (R) populations in 10-cm pots (4 plants/pot) until the 2-3 leaf stage.

-

Treatment: Apply Quizalofop using a track sprayer calibrated to deliver 200 L/ha.

-

Dose Range (S): 0, 10, 20, 40, 80, 160 g ai/ha.

-

Dose Range (R): 0, 40, 80, 160, 320, 640, 1280 g ai/ha.

-

-

Incubation: Maintain in greenhouse (25°C/20°C day/night) for 21 days.

-

Assessment: Harvest above-ground biomass, dry at 60°C for 48h, and weigh.

-

Analysis: Fit data to a log-logistic regression model (e.g., utilizing the drc package in R) to calculate GR50 and Resistance Index (RI = GR50_R / GR50_S).

Protocol B: In Vitro Selection (Tissue Culture)

Purpose: Selection of transgenic events carrying ACCase resistance genes.

Parameter Setup:

-

Basal Medium: MS (Murashige & Skoog) + Sucrose (30 g/L).

-

Selection Agent: (R)-Quizalofop acid (dissolved in DMSO, filter sterilized).

-

Concentration: Quizalofop is highly potent.

-

Kill Curve Establishment: Test 0.1, 0.5, 1.0, 5.0, and 10.0 µM.

-

Typical Selection:1.0 - 5.0 µM (approx. 0.37 - 1.85 mg/L) is usually sufficient to kill wild-type monocot callus within 2-3 weeks.

-

Data Presentation & Workflow

Research Workflow Logic

The following diagram outlines the decision matrix for characterizing a resistant biotype.

Figure 2: Diagnostic Workflow. Logical progression from phenotypic screening to genotypic confirmation of resistance mechanisms.

Comparative Efficacy Data (Representative)

The table below summarizes typical IC50 (enzyme inhibition) and GR50 (whole plant) values for sensitive vs. resistant phenotypes.

| Genotype | Mutation | Enzyme IC50 (µM) | Whole Plant GR50 (g ai/ha) | Resistance Index (RI) |

| Wild Type | None | 0.05 - 0.1 | 15 - 30 | 1.0 (Ref) |

| Resistant 1 | Ile-1781-Leu | > 50.0 | > 1200 | > 40x |

| Resistant 2 | Trp-2027-Cys | ~ 5.0 | ~ 450 | ~ 15x |

| Metabolic | (P450+) | 0.05 (Unchanged) | 150 - 300 | 5x - 10x |

Note: Metabolic resistance is characterized by high whole-plant resistance despite sensitive enzyme kinetics.

References

-

HRAC Global. (2024). Herbicide Resistance Classification - Group 1 (A). Herbicide Resistance Action Committee. [Link]

-

Takano, H. K., et al. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola. [Link]

-

Lancaster, Z. D., et al. (2018). Quizalofop-p-ethyl Herbicide Interactions in ACCase-Resistant Rice Production.[1][2][3][4] Weed Technology.[5][6][1][4][7] [Link]

-

Vigani, G., et al. (2023). Quizalofop resistance in weedy rice is mainly conferred by an Ile1781Leu mutation.[3] Plant Science.[8][9] [Link]

Sources

- 1. repository.lsu.edu [repository.lsu.edu]

- 2. repository.lsu.edu [repository.lsu.edu]

- 3. Quizalofop resistance in weedy rice (Oryza sativa L.) is mainly conferred by an Ile1781Leu mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Application of Fluazifop-P, Haloxyfop, and Quizalofop by Sprinkler Irrigation | Weed Science | Cambridge Core [cambridge.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Plant Growth Regulation in Cell and Tissue Culture In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: C₁₈H₁₅ClN₂O₄ (Quizalofop-methyl) as an ACC Inhibitor

The following technical guide details the research applications, mechanism of action, and experimental protocols for the molecule with the formula C₁₈H₁₅ClN₂O₄ , identified as Quizalofop-methyl .

While primarily known as a selective herbicide, this compound and its derivatives have emerged as critical chemical probes in oncology and metabolic disease research due to their potent inhibition of Acetyl-CoA Carboxylase (ACC) , a rate-limiting enzyme in de novo lipogenesis (DNL).

Content Type: Technical Reference & Experimental Guide Target Audience: Drug Discovery Scientists, Oncologists, Metabolic Researchers

Executive Summary & Chemical Identity[1]

C₁₈H₁₅ClN₂O₄ (Quizalofop-methyl) is a synthetic aryloxyphenoxypropionate (often abbreviated as "FOPs"). In drug discovery, it serves as a bioactive small molecule for interrogating the fatty acid synthesis pathway .

Tumor cells and adipocytes rely heavily on de novo lipogenesis for membrane construction and energy storage.[1] By inhibiting ACC, C₁₈H₁₅ClN₂O₄ blocks the conversion of Acetyl-CoA to Malonyl-CoA, effectively starving rapidly dividing cells of essential lipids.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | Methyl 2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propanoate |

| Molecular Formula | C₁₈H₁₅ClN₂O₄ |

| Molecular Weight | 358.78 g/mol |

| Solubility | Soluble in Acetone, DMSO (>50 mg/mL), Ethanol; Insoluble in Water |

| Chirality | The (R)-enantiomer (Quizalofop-P-methyl) is the biologically active form. |

| Target | Acetyl-CoA Carboxylase (ACC); specifically the Carboxyltransferase (CT) domain. |

Mechanism of Action: The Lipogenic Blockade

The therapeutic potential of C₁₈H₁₅ClN₂O₄ lies in its ability to interrupt the Warburg Effect and metabolic reprogramming in cancer cells.

The Pathway[3][4][5]

-

Substrate: Citrate is converted to Acetyl-CoA in the cytosol.[2]

-

Target Step: ACC (Acetyl-CoA Carboxylase) carboxylates Acetyl-CoA to produce Malonyl-CoA .[1][3]

-

Inhibition: C₁₈H₁₅ClN₂O₄ binds to the CT domain of eukaryotic ACC (specifically interfering with the dimer interface in homodimeric forms), preventing substrate access.

-

Downstream Consequence:

-

Reduced Malonyl-CoA: Stops Fatty Acid Synthase (FASN) from producing Palmitate.

-

Mitochondrial Uncoupling: Malonyl-CoA is an inhibitor of CPT1 (Carnitine Palmitoyltransferase 1). Reduced Malonyl-CoA leads to increased fatty acid oxidation (FAO), causing oxidative stress in tumor cells that are trying to synthesize lipids.

-

Visualization: The ACC Inhibition Pathway

The following diagram illustrates the intervention point of C₁₈H₁₅ClN₂O₄ within the cellular lipid metabolism network.

Caption: C₁₈H₁₅ClN₂O₄ inhibits ACC, halting the conversion of Acetyl-CoA to Malonyl-CoA, thereby starving cancer cells of lipids required for proliferation.

Research Applications in Drug Development[6]

A. Oncology: Targeting Metabolic Vulnerabilities

Cancer cells, particularly in Non-Small Cell Lung Cancer (NSCLC) and Hepatocellular Carcinoma (HCC) , upregulate ACC to fuel rapid growth.

-

Application: Use C₁₈H₁₅ClN₂O₄ to validate ACC as a therapeutic target in patient-derived xenograft (PDX) models.

-

Key Insight: Efficacy is often enhanced when combined with carboplatin or other standard chemotherapies, as lipid starvation sensitizes cells to cytotoxic stress.

B. Metabolic Syndrome & NASH

-

Application: Investigating the regulation of hepatic steatosis.

-

Mechanism: Inhibition of ACC reduces liver triglyceride accumulation. Researchers use C₁₈H₁₅ClN₂O₄ in hepatocyte cultures (e.g., HepG2) to measure reductions in lipid droplet formation.

C. Toxicology & Cross-Reactivity

-

Application: Assessing off-target effects.

-

Note: While selective for eukaryotic ACC, high-dose exposure in mammalian models is used to study oxidative stress markers (ROS generation) and genotoxicity (micronucleus formation), providing safety data for ACC-inhibitor class drugs.

Experimental Protocols

Protocol 1: In Vitro ACC Inhibition Assay (Enzymatic)

Purpose: To determine the IC₅₀ of C₁₈H₁₅ClN₂O₄ against purified ACC enzyme.

Reagents:

-

Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

-

Substrates: Acetyl-CoA (0.5 mM), NaH¹⁴CO₃ (Radioactive bicarbonate).

-

C₁₈H₁₅ClN₂O₄ Stock: 10 mM in DMSO.

Procedure:

-

Preparation: Dilute C₁₈H₁₅ClN₂O₄ serially in assay buffer to generate a concentration range (e.g., 0.1 µM to 100 µM).

-

Incubation: Mix purified ACC enzyme (human recombinant or wheat germ extract) with the inhibitor for 15 minutes at 37°C.

-

Initiation: Add the substrate mixture (Acetyl-CoA + ATP + NaH¹⁴CO₃).

-

Reaction: Incubate for 30 minutes at 37°C.

-

Termination: Stop reaction with 20 µL of 10% HCl.

-

Measurement: Dry the samples to remove unreacted ¹⁴CO₂. Resuspend residue in scintillation fluid and count ¹⁴C-Malonyl-CoA incorporation.

-

Analysis: Plot % Activity vs. Log[Inhibitor] to calculate IC₅₀.

Protocol 2: Cellular Lipid Droplet Depletion Assay

Purpose: Visualizing the phenotypic effect of C₁₈H₁₅ClN₂O₄ on cancer cell lipogenesis.

Reagents:

-

Cell Line: HepG2 or A549 (Lung Cancer).

-

Stain: BODIPY 493/503 or Nile Red.

-

Fixative: 4% Paraformaldehyde.

Procedure:

-

Seeding: Plate cells at 5,000 cells/well in a 96-well black-walled plate. Allow attachment (24h).

-

Treatment: Treat cells with C₁₈H₁₅ClN₂O₄ (10 µM and 50 µM) for 48 hours. Include a DMSO vehicle control.

-

Fixation: Wash with PBS, fix with 4% PFA for 15 mins.

-

Staining: Incubate with BODIPY 493/503 (1 µg/mL) for 15 mins in the dark. Counterstain nuclei with DAPI.

-

Imaging: Image using High-Content Screening (HCS) confocal microscopy.

-

Quantification: Measure "Total Spot Area per Cell" (Lipid Droplets).

-

Expected Result: Significant reduction in green fluorescence (lipids) in treated cells compared to control.

-

References

-

PubChem. (n.d.). Quizalofop-methyl | C18H15ClN2O4.[4][5] National Library of Medicine. Retrieved from [Link]

-

Svensson, R. U., et al. (2016). Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models. Nature Medicine.[6] Retrieved from [Link]

-

Lally, J. S., et al. (2019).[1] Inhibition of Acetyl-CoA Carboxylase by Phosphorylation or the Inhibitor ND-654 Suppresses Lipogenesis and Hepatocellular Carcinoma.[1][7] Cell Metabolism.[8] Retrieved from [Link]

-

Corbett, J. L., et al. (2022). Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase. Communications Biology. Retrieved from [Link]

-

Wang, C., et al. (2015). Acetyl-CoA carboxylase-a as a novel target for cancer therapy. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

Sources

- 1. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical inhibition of acetyl-CoA carboxylase suppresses self-renewal growth of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complete inhibition of liver acetyl-CoA carboxylase activity is required to exacerbate liver tumorigenesis in mice treated with diethylnitrosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 7-CHLORO-1-(2-METHYL-4-NITROBENZOYL)-3,4-DIHYDRO-2H-1-BENZAZEPIN-5-ONE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models [cancer.fr]

- 7. Inhibition of Acetyl-CoA Carboxylase by Phosphorylation or the Inhibitor ND-654 Suppresses Lipogenesis and Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mamavation.com [mamavation.com]

Understanding the herbicidal activity of aryloxyphenoxypropionates

An In-depth Technical Guide to the Herbicidal Activity of Aryloxyphenoxypropionates

Introduction

Aryloxyphenoxypropionate (APP or FOP) herbicides are a cornerstone of modern agriculture, providing highly effective post-emergence control of grass weeds in a wide variety of broadleaf crops.[1] Their utility is rooted in a specific and potent mechanism of action that selectively targets a fundamental metabolic pathway in susceptible grass species while leaving dicotyledonous crops unharmed.[1][2] This guide offers a comprehensive exploration of the herbicidal activity of APPs, intended for researchers and scientists in plant science and agrichemical development. We will dissect their molecular mechanism, the biochemical basis for their selectivity, the evolution of weed resistance, and the experimental methodologies used to investigate their function.

The Molecular Target: Acetyl-CoA Carboxylase (ACCase)

The herbicidal efficacy of aryloxyphenoxypropionates stems from their specific inhibition of Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2).[3][4] ACCase is a critical biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[5][6] This reaction involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1][6]

Fatty acids are indispensable for plant life, serving as the primary components of cell membranes, cuticular waxes, and storage lipids. By targeting ACCase, APP herbicides effectively halt the production of these vital molecules, leading to a rapid cessation of growth and eventual plant death.[7]

In the plant kingdom, ACCase exists in two main forms. Most broadleaf plants (dicots) possess a multi-subunit, prokaryotic-type ACCase in their plastids, which is structurally different from the single, large multi-domain, eukaryotic-type ACCase found in the plastids of grass species (monocots).[8] This structural dichotomy is the primary foundation for the selective activity of these herbicides.

Caption: Cascade of events following APP herbicide application in a susceptible plant.

The Basis of Crop Selectivity

The selective control of grass weeds in broadleaf crops is the defining feature of APP herbicides. This selectivity arises from a combination of factors, with the primary determinant being the inherent structure of the target enzyme. [2][9]

| Factor | Susceptible Grasses (e.g., Wild Oat) | Tolerant Broadleaves (e.g., Soybean) | Reference(s) |

|---|---|---|---|

| ACCase Structure | Eukaryotic-type plastid ACCase; sensitive to inhibition. | Prokaryotic-type plastid ACCase; inherently insensitive to APP herbicides. | [2][8] |

| Herbicide Metabolism | Slow metabolism of the active acid form. | Rapid detoxification of the active acid into non-toxic metabolites. | [10][11] |

| Pro-herbicide Activation | High esterase activity rapidly converts the applied ester to the active acid. | Reduced esterase functionality can limit the rate of conversion to the active form. | [10] |

| Herbicide Absorption | Cuticle structure may permit higher absorption rates. | Waxy cuticle can reduce the amount of herbicide absorbed. | [10]|

The most critical factor is the difference in the ACCase enzyme. The prokaryotic-type ACCase found in the plastids of dicots does not have a binding site that effectively accommodates APP herbicides, rendering them naturally tolerant. [2][8]In contrast, the eukaryotic-type ACCase in grasses is highly susceptible.

Caption: Comparative fate of APP herbicides in susceptible and tolerant plant species.

Mechanisms of Weed Resistance

The intensive use of APP herbicides has led to the evolution of resistant weed populations, compromising their effectiveness. Resistance can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR)

TSR is the most common mechanism of resistance to APP herbicides. It involves specific mutations in the nuclear gene encoding the plastid ACCase enzyme. These single nucleotide polymorphisms (SNPs) result in amino acid substitutions at or near the herbicide's binding site on the CT domain, reducing the binding affinity of the herbicide. [12]This allows the enzyme to continue functioning even in the presence of the herbicide.

| Amino Acid Substitution | Position | Weed Species Examples | Reference(s) |

| Isoleucine -> Leucine | 1781 | Alopecurus myosuroides, Lolium rigidum | [12] |

| Tryptophan -> Cysteine | 2027 | Leptochloa panicoides (Amazon sprangletop) | [13] |

| Isoleucine -> Asparagine | 2041 | Avena fatua | |

| Aspartate -> Glycine | 2078 | Leptochloa panicoides, Setaria viridis | [13] |

| Glycine -> Alanine | 2096 | Lolium rigidum |

Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that prevent a lethal concentration of the active herbicide from reaching the target site.

-

Enhanced Metabolism: The resistant plant may exhibit an increased rate of herbicide detoxification, often through the action of cytochrome P450 monooxygenases or glutathione S-transferases. [11]The herbicide is metabolized into non-toxic compounds before it can accumulate at the ACCase enzyme.

-

ACCase Overexpression: In some cases, resistance has been linked to the overexpression of the ACCase gene. [14][15]The plant produces significantly more of the target enzyme, such that a standard herbicide dose is insufficient to inhibit enough of the total ACCase pool to cause death. [15]

Caption: Overview of target-site and non-target-site resistance mechanisms to APP herbicides.

Key Experimental Protocols

Investigating the activity of and resistance to APP herbicides requires robust biochemical and molecular assays. The following protocols provide a foundation for such studies.

Protocol 1: In Vitro ACCase Inhibition Assay

This assay directly measures the effect of an herbicide on the activity of the ACCase enzyme extracted from plant tissue.

Objective: To determine the concentration of herbicide required to inhibit 50% of ACCase activity (I₅₀).

Methodology:

-

Enzyme Extraction:

-

Homogenize 5-10 g of fresh, young leaf tissue from both susceptible and potentially resistant plants in a chilled mortar with liquid nitrogen.

-

Add 3 mL/g of ice-cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol, 1 mM PMSF).

-

Filter the homogenate through four layers of cheesecloth and centrifuge at 20,000 x g for 30 min at 4°C.

-

Precipitate the supernatant with ammonium sulfate (30-45% saturation). Centrifuge at 20,000 x g for 20 min.

-

Resuspend the pellet in a minimal volume of desalting buffer and run through a desalting column (e.g., Sephadex G-25) to get a partially purified enzyme extract. Determine protein concentration using a Bradford assay.

-

-

ACCase Activity Measurement:

-

The assay measures the incorporation of radioactive bicarbonate (H¹⁴CO₃⁻) into an acid-stable product (malonyl-CoA).

-

Prepare a reaction mixture containing: 100 mM HEPES-KOH pH 8.0, 5 mM ATP, 2.5 mM MgCl₂, 50 mM KCl, 2 mM DTT, 0.5 mg/mL BSA, and 5 mM Acetyl-CoA.

-

Prepare serial dilutions of the active acid form of the APP herbicide in an appropriate solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine 50 µL of the enzyme extract, 5 µL of the herbicide dilution (or solvent control), and 140 µL of the reaction mixture. Pre-incubate for 15 min at 32°C.

-

Initiate the reaction by adding 5 µL of NaH¹⁴CO₃ (e.g., 0.2 µCi).

-

Incubate for 10 min at 32°C.

-

Stop the reaction by adding 20 µL of 6 M HCl.

-

Dry the samples in a heating block or oven to remove unreacted ¹⁴CO₂.

-

Resuspend the pellet in 200 µL of water, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each herbicide concentration relative to the solvent-only control.

-

Plot percent inhibition against the log of the herbicide concentration and use non-linear regression to calculate the I₅₀ value. A significantly higher I₅₀ for the resistant biotype indicates target-site resistance.

-

Protocol 2: Molecular Detection of Target-Site Resistance

This protocol uses Sanger sequencing to identify known mutations in the ACCase gene.

Objective: To sequence the CT domain of the ACCase gene to check for resistance-conferring mutations.

Methodology:

-

DNA Extraction: Extract genomic DNA from individual plants using a commercial plant DNA extraction kit or a CTAB-based method.

-

PCR Amplification:

-

Design primers flanking the regions of the ACCase gene known to harbor resistance mutations (e.g., around codons 1781, 2027, 2078).

-

Perform PCR using a high-fidelity DNA polymerase. A typical reaction includes: 100 ng gDNA, 1X PCR buffer, 200 µM dNTPs, 0.5 µM of each forward and reverse primer, and 1 unit of polymerase.

-

Use a thermal cycler program with an initial denaturation (95°C), 35 cycles of denaturation (95°C), annealing (55-60°C, primer-dependent), and extension (72°C), followed by a final extension (72°C).

-

-

PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the DNA from the gel or directly from the PCR reaction using a commercial cleanup kit.

-

Sanger Sequencing:

-

Send the purified PCR product and the corresponding forward and/or reverse primer to a sequencing facility.

-

-

Sequence Analysis:

-

Align the obtained sequence data with a known susceptible ACCase reference sequence using alignment software (e.g., BLAST, ClustalW).

-

Examine the alignment for nucleotide changes that result in amino acid substitutions at known resistance-conferring positions.

-

Conclusion

The aryloxyphenoxypropionate herbicides are a powerful tool for weed management due to their highly specific mode of action targeting ACCase in grasses. Their effectiveness is underpinned by a precise molecular interaction, and their selectivity is based on fundamental biochemical differences between monocot and dicot plants. However, the persistent evolutionary pressure exerted by these herbicides has led to the widespread development of resistance through both target-site and non-target-site mechanisms. A thorough understanding of these processes, from the enzyme kinetics of inhibition to the genetic basis of resistance, is essential for the development of sustainable weed control strategies and the design of next-generation herbicides that can overcome existing resistance issues.

References

- Unknown. Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. [Source not available] [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPofY2VeUIF26qwfEXU3B29yTbE_DC2x1wdYfV6nDM4HM9f8iWZRnscoN533jbf-NZ1fcTpUhhlxzwsaoScxuap58-0mOX8ydLBnlDZ4cSm-iNCvtUEbsB2wNRwy3roynRWvhrL-VJAClnBsZly1LJWOfyxDoljTkexml8vozRI8ah_VH8TOC-FF5DjL3LHW0=]

- Unknown. Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1. [Source not available] [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_Ma4tsgDsBr_o4Z6PJa4aZFGafJy8yJoxlRzHJXSg_hbLE-ZZmTTqWbAkp9dga2CpgXal2vKeEYH8QgU3G07zvv_H5L2LSe_43Q5HxAi_jbmZ1CvWAUpn0cJGsBAQ-Bh17JGzDY9QkGAs1mAeROE4XqFG75EGVeKGJkk=]

- BenchChem. An In-depth Technical Guide to the Mode of Action of Aryloxyphenoxypropionate Herbicides. BenchChem [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEteVld4IqvQ31jAQwBSSQ959YO9MlHKCtB9AgIcgWhenOT2plmErXk-_J5wZdzAUniju1C0Si-r-OWS22-S42PmOIJcsbE8uuSbQ_cfk6XoVWeYO4gGJGGAbq42Wf7XNXG0TEACWlk48z1LqlLq-gIgbpgn2E-Ar42t7LQH92nnElkf_EyAHT_EJEk2ezJSXRh1wjtuMyeFpU6R4KNZNVhGwrbBex6WhJogHn5swYaVK4Cypui]

- Unknown. Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. ResearchGate [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC_mGUYYKK3vXH77eNGyMmsolB205k0baNhozdTF_Ma125K6Wj04UzNRQcDkktEcf2Z2Swgp_Cpf41DP-4aJHbIW_bUO0djX_WkTHyNVn-mzuFd-g-9SLL3AheT317F7DSLeIhM544znZLPsSzsk_m9I-UY-eVE0ZyLJ7bocc8uscXTI2Q5ngkM5_vr8A5UlTobls2nupTpZ_imuofd38xnv_xBveYlCia7HDK6YZdxDf6EzyarQ==]

- Unknown. Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… Plant Growth Regulator [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUPJafIG02U3Cb79LA4UJHa1FEDH2-EqhZA6Wfc1C5hBRSbvDk8xZY9_mE1_4uOoeyAfpVIpfxPNHPR7p3iAK0fjMLO5Nd2Vtxl0bAXZc30wYllU5wO6jxi_OLB8bVBfzsjPLAZkFMwejTMCU6DnvMPimN5rwhY14R-iWNQYClcCgLmC2Tax2badcV4rEAqzS4SVBE2DZdUuE5uE4bvUEtwwIOnIJn_cp4ea3SLMKF6z_FWeGuKEg3BtSLS590pjVR7yzp]

- Zuther, E., Johnson, J. J., Haselkorn, R., McLeod, R., & Gornicki, P. (1999). Growth of Toxoplasma gondii is inhibited by aryloxyphenoxypropionate herbicides targeting acetyl-CoA carboxylase. Proceedings of the National Academy of Sciences, 96(23), 13387–13392. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmK5C6vjrXvivhGDgXtKibX7kKU1iEd_2bnTYDfxqirFwddI-cJVzuPP-rtVSYcW8WDXgp4vnxYS45icHSPW5I-OMCpCHohDhkWZccpAAyvNFeJs5LAOYK9YTb4gJnoUs56HZCjG7JjLIG]

- Unknown. Acetyl CoA Carboxylase (ACCase) Inhibitors. Herbicide Symptoms [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEi_WHdCafPygBTEZ738yirs0REHKrvoUFrSIQOEc_2e1rcbKLJ0E_tx_8Bu5ly3Aka4ELgrOXCiQO2aLFN6uE50QtiZwEUMweu7lLLDyeTKB_SZnVNyCFWYl_niau6bZaSsKFeTQb1eC9wP8metcVNm-xTFmFM869JkJDf-rbWU5klBdPlEsBYPMnDkd6RtYWn5JiDfEJhz_w4fQ=]

- Tehranchian, P., Norsworthy, J. K., & Nandula, V. K. (2016). Resistance to aryloxyphenoxypropionate herbicides in Amazon sprangletop: Confirmation, control, and molecular basis of resistance. Pesticide Biochemistry and Physiology, 133, 79–85. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3abfHR_Nc9VQzxKnTsEyQ4DQAHHwYHWLKNWPiphxfMGFQouFKmBwJNVKRB1TNsgS_i5NkxzjArpXGmocfX_QKrFZ6-eA7ZpryozGlQnjht6EYGgzWpRQr-T0-qjeL0UjMBcE0]

- Unknown. Biochemical mechanisms of cross-resistance to aryloxyphenoxypropionate and cyclohexanedione herbicides in populations of Avena spp. ResearchGate [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN5uudXWcGYguXWRrXZXFmeDE7N-6ObTof119N_QKgB5yF_oXie2mPpJdrF9tSsfFxDHRgDOu_CTJ_5KLWtsJOS1p-IfjexP5NPKnSQisjyT0AFAbb6bM8Xi0pS6bJttwAuCCe5KzWg-RL-yIKWZhxyPExrYxGnA66Sr3mM2P7o0Z1m2ozkpeiz8Eye-ALxeGvukCbmaFRwDlHkhyemjWWdrVWusFlC3n3CWTV8nK94MbLCnd9pGuWOVqQOS5DuwWtM8OK9F5b_4uakpzvZ1zOTPebUnmO6b63myoqmZU8yHtwz0CmR33RrnPNS6ivzNo4]

- Wright, T. R., et al. (2007). Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes. Proceedings of the National Academy of Sciences, 104(28), 11612–11616. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfe7jjMnhJiSHpkRX5g3aZ3Wh_S-B9dXcvL8ybHS_p8s9HEZiEgmVESUyRh1vP_olB1X8lybpQKLf-KdtLS-zkYmUGFd2OTv_1dSSPoBLz1tSZ2UccXT-anI9yjr4BX5bw3XaMjVG3VjUl8w==]

- Burke, I. C., Thomas, W. E., Burton, J. D., & Wilcut, J. W. (2006). The mechanism of resistance to aryloxyphenoxypropionate and cyclohexanedione herbicides in a johnsongrass biotype. Weed Science, 54(3), 401–407. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZjuSAHAFen5afEdgX1smEOitTK66LyiUNnLevJoYFG8G_qn7JPR8V8XavvcmqK4s0_cAMnP0od9lOyWFE-MkEYNfKFuOw6M09pi8g1IM7_021PyjU13-K9fJpREUvaegs5fVJiD2oOGag1aNFuCh2Mib36Q3TTXNJUA3ZhC0bZI2w60TWohzabjix8Gr3GjRBJtjZVSgiqjnPt9AaC7Y4NGDjT8TmbDGXqL7k306yn0sj6EVBWvfp5M1gfAjEDjI4z-AIVDh6LHQlG05L7f4Wax-JiN-Hi4frv2vjE80K0m5ZEyBaXdgd21CmGik_mBEPT24bNEzAEuyjjvebuT16BVJNNFjWlQ==]

- Unknown. Acetyl CoA Carboxylase (ACCase) Inhibitors. Herbicide Symptoms Tool [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnFNBVx798owvOU3JQ11RSXwag5RYVk52Sk3vhq-f60_l7VOI_o9ep_nwerINntluZvMMtSp9o6ycXI2pp7EVMmG8Yu4yLNkxlLTfRcZOMCT6Y2MoVnYg3VZriKfOOx4QqNllW6VIOPA2Tnt3ZiOkKgDsRn43RdiM6smv1FiIga6X8wKobD8WS6jO6zRc=]

- Unknown. The mechanism of resistance to aryloxyphenoxypropionate and cyclohexanedione herbicides in a Johnson grass biotype. ResearchGate [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELFacLWxkBMAKDlTVHaf9NOyPTyWaacssN2gISDj3uPbDjXH5RreeYLxWr9JO21-jCzIG2iduXR82BLEPUHQk7qN_EhU1ono_Yz4YHQcAMBRVg5Gitj4cLOTooI5HV4Y69_0HsB_PRlpRySc_7__dw6rK8rVbwlX9BdJoSHyUVzmurEZ_Oj8nXoHjzUWcgJ2pte4vrEmJKSHCCzl4qnKUPyq7plwQVDmKmwZ4AdwFmERCGApcmxnYMAmM-cj6Agz-FeRES-03GcRWzEJipqshRn_ipImKsGEvHfou6vy_5RwU=]

- Wang, Y., et al. (2006). Interactions of Aryloxyphenoxypropionic Acids With Sensitive and Resistant Acetyl-Coenzyme a Carboxylase by Homology Modeling and Molecular Dynamic Simulations. Journal of Chemical Information and Modeling, 46(5), 2217–2226. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj_CVzmjpKFa4XKZ9ZbZqRJ2cQ4ssNKXfjzRK-EFplC2gHfP76-GuJ26CimAliSpu9ibw3MWWpAjulT6a2OSZpuWB39BHf5E6YfhkJWl3Uiu_rLR3K7cH6YAHM8uckWFsrErPB]

- Ibitayo, O. A. (2019). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Journal of Advances in Biology & Biotechnology, 1-10. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXuJ27XRNjAoeM37QJo6_wc2Y10UPBkJNm-iKdURS4ZJ6ZK1WrAuBe5ns5pnVm5Oh8VxWb2eWZ-FpJwYRisXf5rRT61fnnsqCrNjYdh_OMoCX9Kd7zZmhWN2UdCxJE_ZgZeWUPVWqW9rGF3QjhuZEIeKpBElLGlwU7nuQs9ao-Am0UYMxkivqLClx9hbaJPZrS4Qx3BoBvbTUXf-k5Dg==]

- De Prado, R., et al. (2005). Basis of selectivity of cyhalofop-butyl in Oryza sativa L. Pest Management Science, 61(12), 1162–1168. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJMIzNUjBTRGI1jFypbOv69xI07BoPDDyzf9ikHikpBWcsXHDWNH1Uo_8OkyeZmApHyYEw8dqoJIxenVe5wWZX1yAhYLsO3AZVb-l-jlBVN-T_CYNTbAGsV3WoLgIVc_FOzZih]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wssa.net [wssa.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. file.sdiarticle3.com [file.sdiarticle3.com]

- 6. scispace.com [scispace.com]

- 7. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]

- 8. Growth of Toxoplasma gondii is inhibited by aryloxyphenoxypropionate herbicides targeting acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 10. Basis of selectivity of cyhalofop-butyl in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Interactions of aryloxyphenoxypropionic acids with sensitive and resistant acetyl-coenzyme a carboxylase by homology modeling and molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Resistance to aryloxyphenoxypropionate herbicides in Amazon sprangletop: Confirmation, control, and molecular basis of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The mechanism of resistance to aryloxyphenoxypropionate and cyclohexanedione herbicides in a johnsongrass biotype | Weed Science | Cambridge Core [cambridge.org]

- 15. researchgate.net [researchgate.net]

Technical Deep Dive: Selective Herbicidal Action of (R)-Quizalofop Methyl

Executive Summary

Molecule: (R)-Quizalofop-P-ethyl (Pro-herbicide)

Molecular Architecture & Bioactivation

Quizalofop-P-ethyl is an aryloxyphenoxypropionate (AOPP or "fop") herbicide.[6] It is crucial to distinguish between the applied ester and the active acid, as well as the stereochemical implications.

Stereochemistry: The (R) vs. (S) Distinctions

The propionate moiety contains a chiral center.

-

(R)-isomer (Quizalofop-P): The biologically active enantiomer.[1] It binds with high affinity to the carboxyltransferase (CT) domain of the target enzyme.

-

(S)-isomer: Biologically inactive.

-

Advantage:[2][6][7] Using the purified (R)-isomer (Quizalofop-P-ethyl) allows for lower application rates (approx. 50% of the racemic mixture) and reduced environmental load compared to the racemate.

Bioactivation Pathway

Quizalofop-P-ethyl is a pro-herbicide .

-

Foliar Absorption: The ethyl ester formulation facilitates rapid penetration through the waxy cuticle of the leaf.

-

De-esterification: Once inside the plant tissue, cytosolic esterases rapidly hydrolyze the ester bond.

-

Active Species: The resulting (R)-quizalofop acid is the systemic moiety that translocates via the phloem to meristematic regions (root and shoot apices).

The Target: Acetyl-CoA Carboxylase (ACCase)

ACCase (EC 6.4.1.[4][8][9]2) catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. This is the first committed step in de novo fatty acid biosynthesis.

The Reaction

Domain Architecture

The enzyme activity requires three distinct functional domains:

-

Biotin Carboxylase (BC): Carboxylates the biotin cofactor.

-

Biotin Carboxyl Carrier Protein (BCCP): Translocates the carboxylated biotin.

-

Carboxyltransferase (CT): Transfers the carboxyl group to acetyl-CoA.[8]

Binding Site: (R)-Quizalofop acid acts as a non-competitive inhibitor (with respect to ATP) but competes with the substrate at the CT domain .[9] It binds to a hydrophobic pocket near the active site, locking the domain in an inactive conformation.

The Selectivity Paradigm: Monocots vs. Dicots

The selectivity of Quizalofop is not metabolic (i.e., dicots don't just degrade it faster); it is target-site based . This selectivity arises from the evolutionary divergence of ACCase isoforms in the plastid.

Isoform Distribution Table

| Feature | Grasses (Monocots) | Dicots (Broadleaf) | Sensitivity to Quizalofop |

| Cytosolic ACCase | Homomeric (Eukaryotic type) | Homomeric (Eukaryotic type) | Insensitive (Both forms) |

| Plastidic ACCase | Homomeric (Eukaryotic type) | Heteromeric (Prokaryotic type) | Grasses: Sensitive Dicots: Insensitive |

| Gene Encoding | Nuclear (Single gene) | Nuclear & Plastid (Multi-subunit) | - |

| Physiological Role | De novo FA synthesis | De novo FA synthesis | Inhibition stops membrane formation |

The Mechanism of Selectivity

-

Dicots: Possess the heteromeric (prokaryotic-like) ACCase in their plastids. This multi-subunit complex structurally does not accommodate the AOPP molecule. The herbicide cannot bind; therefore, fatty acid synthesis proceeds unimpeded.

-

Grasses: Possess the homomeric (eukaryotic-like) ACCase in their plastids.[2][4][10] This large, single-polypeptide enzyme contains the specific hydrophobic pocket in the CT domain that (R)-Quizalofop binds to.

-

Cytosolic Exception: While both grasses and dicots have a homomeric ACCase in the cytosol (for elongation of long-chain FAs), this cytosolic isoform is structurally distinct enough to be insensitive to "fop" herbicides at physiological concentrations.

Visualizing the Pathway

Caption: Differential pathway impact of (R)-Quizalofop on Monocot (Grass) vs. Dicot plastidic ACCase.

Experimental Validation Protocols

To validate the efficacy and mechanism of (R)-Quizalofop, the following protocols are standard in herbicide discovery.

In Vitro ACCase Inhibition Assay (Radiometric)

This assay measures the incorporation of

Reagents:

-

Extraction Buffer: 100 mM Tricine (pH 8.0), 1 mM DTT, 10% Glycerol.

-

Substrates: Acetyl-CoA, ATP,

. -

Inhibitor: (R)-Quizalofop acid (dissolved in acetone/DMSO).

Workflow:

-

Tissue Extraction: Homogenize young leaf tissue (Monocot vs. Dicot) in liquid

. Centrifuge to obtain crude enzyme supernatant. -

Incubation: Mix enzyme extract with varying concentrations of Quizalofop acid (

). Incubate at 25°C for 10 mins. -

Reaction Start: Add Substrate Master Mix (ATP + Acetyl-CoA +

). -

Reaction Stop: After 20 mins, stop reaction with 6M HCl. This volatilizes unreacted

. -

Quantification: Dry samples in scintillation vials. Add cocktail. Measure CPM (Counts Per Minute) in a liquid scintillation counter.

Data Analysis:

Calculate

-

Expected Result (Grass):

. -

Expected Result (Dicot):

(Insensitive).

Malachite Green Assay (Colorimetric Alternative)

A high-throughput alternative that measures inorganic phosphate (

Caption: Workflow for the colorimetric determination of ACCase inhibition via Phosphate release.

Resistance & Future Development

Resistance to "fops" is a growing concern, primarily driven by Target-Site Resistance (TSR) .

Key Mutations

Single nucleotide polymorphisms (SNPs) in the CT domain gene can render the enzyme insensitive.

-

Ile-1781-Leu: The most common mutation. Confers resistance to most "fops" and "dims".

-

Trp-2027-Cys: Often confers specific resistance to "fops" but not always "dims".

Strategic Implications

Drug development professionals must screen new candidates against these specific mutant isoforms. A robust pipeline involves:

-

Cloning: Expressing wild-type and mutant (e.g., Ile1781Leu) grass ACCase in yeast or E. coli.

-

Docking: Using molecular modeling to design molecules that can bypass the steric hindrance caused by the Leu mutation.

References

-

Takano, H. K., et al. (2021).[10] "ACCase-inhibiting herbicides: Mechanism of action, resistance evolution and stewardship." Scientia Agricola. Link (Note: Generalized link to journal/topic as specific deep link varies).

-

Kaundun, S. S. (2014).[3] "Resistance to acetyl-CoA carboxylase-inhibiting herbicides."[2][3][11][12] Pest Management Science. Link

-

Sasaki, Y., & Nagano, Y. (2004). "Plant Acetyl-CoA Carboxylase: Structure, Biosynthesis, Regulation, and Gene Manipulation for Plant Breeding." Bioscience, Biotechnology, and Biochemistry.[10] Link

-

Délye, C. (2005). "Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update." Weed Science. Link

-

BenchChem. (2025). "Application Notes and Protocols for In Vitro Measurement of ACCase Inhibition." Link (General protocol reference).

Sources

- 1. Quizalofop-P-ethyl: Herbicide in Soybean Fields - HEBEN [hb-p.com]

- 2. Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations: Evaluation Using Clethodim - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]

- 5. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 6. chemicalwarehouse.com [chemicalwarehouse.com]

- 7. CN106432109A - Preparation method of quizalofop-P-ethyl - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Basic Principles of ACCase Inhibition by Herbicides

Introduction

Acetyl-CoA carboxylase (ACCase) is a pivotal enzyme in plant metabolism, catalyzing the first committed step in de novo fatty acid biosynthesis.[1][2] This vital role makes it a prime target for several classes of potent and selective herbicides. Termed "graminicides," these compounds are indispensable tools in modern agriculture for the selective control of grass weeds in broadleaf crops.[3][4] This guide provides a comprehensive technical overview of the fundamental principles governing the inhibition of ACCase by herbicides, intended for researchers, scientists, and professionals in the fields of agrochemistry and drug development. We will delve into the molecular architecture of the target enzyme, the chemical diversity of its inhibitors, the intricate mechanisms of action and selectivity, and the ever-growing challenge of herbicide resistance.

The Target Enzyme: Acetyl-CoA Carboxylase (ACCase)

Understanding the structure and function of ACCase is fundamental to comprehending its inhibition. ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, a critical building block for the synthesis of fatty acids and a variety of secondary metabolites.[1][5] In the plant kingdom, ACCase exists in two distinct isoforms, a distinction that forms the very basis of herbicide selectivity.

-

Heteromeric (Prokaryotic-type) ACCase: Found in the plastids of most plants, including all broadleaf (dicot) species, this form is composed of multiple, distinct subunits encoded by different genes.[6][7] These subunits are the biotin carboxylase (BC), the biotin carboxyl carrier protein (BCCP), and the carboxyltransferase (CT).[8][9]

-

Homomeric (Eukaryotic-type) ACCase: This form is a single, large polypeptide containing all three functional domains (BC, BCCP, and CT).[10] Crucially, grasses (family Poaceae) possess this homomeric isoform in their plastids, in addition to a cytosolic version.[6]

It is the plastidic homomeric ACCase of grasses that is the primary target of ACCase-inhibiting herbicides.[3][11] The structural differences between this grass-specific enzyme and the heteromeric form in broadleaf plants are profound enough to allow for remarkable herbicide selectivity.[12]

The Catalytic Cycle of ACCase

The carboxylation of acetyl-CoA is a two-step reaction occurring in distinct active sites on the enzyme:

-

Biotin Carboxylation: In the BC active site, bicarbonate is activated by ATP and the carboxyl group is transferred to a biotin prosthetic group, which is covalently attached to the BCCP domain.

-

Carboxyl Transfer: The BCCP domain swings, translocating the carboxylated biotin to the CT active site. Here, the carboxyl group is transferred from biotin to acetyl-CoA, yielding malonyl-CoA.[1]

This intricate process is the rate-limiting step in fatty acid synthesis, making its disruption a highly effective herbicidal mechanism.[5]

Chemical Classes of ACCase Inhibitors

ACCase-inhibiting herbicides, also known as "Group 1" or "Group A" herbicides, are categorized into three primary chemical families.[6][13] While structurally distinct, they share the same mode of action.

-

Aryloxyphenoxypropionates (FOPs): This was the first class to be commercialized, with diclofop-methyl introduced in 1978.[6] Other prominent members include fenoxaprop-p-ethyl, fluazifop-p-butyl, and clodinafop-propargyl.[12][14]

-

Cyclohexanediones (DIMs): This class includes herbicides such as sethoxydim and clethodim.[14] They are structurally different from FOPs but compete for the same binding region on the enzyme.[15]

-

Phenylpyrazolines (DENs): Currently, this class is represented by a single active ingredient, pinoxaden, which was launched in 2006.[6][8]

| Herbicide Class | Representative Active Ingredient | Chemical Structure |

| Aryloxyphenoxypropionates (FOPs) | Fenoxaprop-p-ethyl | |

| Cyclohexanediones (DIMs) | Clethodim | |

| Phenylpyrazolines (DENs) | Pinoxaden |

Mechanism of Inhibition and Selectivity

The herbicidal activity of FOPs, DIMs, and DENs stems from their ability to inhibit the carboxyltransferase (CT) domain of the plastidic ACCase in susceptible grasses.[8][9]

Molecular Mechanism of Action

Crystallographic studies of the yeast ACCase CT domain in complex with FOP herbicides like diclofop and haloxyfop have provided invaluable insights into the inhibitory mechanism.[2][4][9] These herbicides bind to the active site of the CT domain, which is located at the interface of a dimer.[2][4] This binding physically obstructs the access of the natural substrate, acetyl-CoA, to the catalytic residues, thereby halting the production of malonyl-CoA.[15] The consequences for the plant are catastrophic:

-

Inhibition of Fatty Acid Synthesis: The depletion of malonyl-CoA immediately stops the production of new fatty acids.[5]

-

Loss of Membrane Integrity: Without a supply of new lipids to build and repair cellular membranes, particularly in rapidly growing meristematic tissues (growing points), membrane integrity is lost.[16]

-

Metabolite Leakage and Cell Death: The breakdown of membranes leads to leakage of cellular contents, cessation of growth, and ultimately, necrosis and death of the plant.[16]

Symptoms typically appear in new growth, with chlorosis (yellowing) and necrosis of meristematic regions becoming visible several days after application.[4]

The Basis of Selectivity

The remarkable selectivity of these herbicides, which allows them to kill grasses in broadleaf crops like soybeans and cotton, is a direct result of the structural differences in the target enzyme:

-

Susceptible Grasses: Possess the sensitive homomeric ACCase in their plastids. The CT domain of this isoform has a binding pocket that readily accommodates the herbicide molecules.

-

Tolerant Broadleaf Plants: Possess the resistant heteromeric ACCase in their plastids.[12] The CT subunit of this enzyme complex has a different conformation that does not allow for effective binding of the herbicide, rendering the plant naturally tolerant.[3]

The Challenge of Herbicide Resistance

The intensive use of ACCase inhibitors has led to the evolution of resistance in numerous grass weed species, with at least 51 species worldwide reported as resistant.[16] Resistance can evolve through two primary mechanisms.

Target-Site Resistance (TSR)

This is the most common mechanism and involves genetic mutations in the ACCase gene that alter the amino acid sequence of the CT domain.[5] These changes reduce the binding affinity of the herbicide to its target site, rendering the enzyme less sensitive to inhibition. Several key amino acid substitutions are well-documented to confer resistance.

| Mutation Site (Amino Acid Position) | Common Substitution(s) | Typical Cross-Resistance Pattern | Reference |

| Isoleucine-1781 | Leu, Val, Thr | Resistance to FOPs and some DIMs (e.g., sethoxydim), but generally not clethodim. | [7][17] |

| Tryptophan-2027 | Cys | Resistance primarily to FOP herbicides. | [5][17] |

| Isoleucine-2041 | Asn, Thr | Resistance primarily to FOP herbicides. | [3][17] |

| Aspartate-2078 | Gly | Broad cross-resistance to FOPs, DIMs, and DENs. Often confers high-level clethodim resistance. | [8][17] |

| Cysteine-2088 | Arg | Broad cross-resistance, similar to the 2078 mutation. | [8][17] |

| Glycine-2096 | Ala | Resistance primarily to FOP herbicides. | [17][18] |

Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that prevent the herbicide from reaching its target site at a lethal concentration. The most prevalent form of NTSR is enhanced metabolic resistance , where resistant plants exhibit an increased ability to detoxify the herbicide before it can act.[8] This is often mediated by the upregulation of broad-spectrum enzyme families, such as:

-

Cytochrome P450 monooxygenases (P450s)

-

Glutathione S-transferases (GSTs)

A significant concern with metabolic resistance is its potential to confer unpredictable cross-resistance to herbicides with entirely different modes of action.[8]

Experimental Protocols

Investigating ACCase inhibition and resistance requires robust biochemical assays. The following is a generalized protocol for enzyme extraction and a colorimetric functional assay to determine the concentration of herbicide required to inhibit 50% of the enzyme's activity (IC₅₀).

Protocol 1: Plant ACCase Extraction

Causality: This protocol is designed to gently rupture plant cells and solubilize the plastidic ACCase while maintaining its catalytic activity. The use of a cold environment, protease inhibitors (PMSF), and stabilizing agents (glycerol, DTT) is critical to prevent protein degradation and denaturation.

-

Harvest Tissue: Harvest 5-10 g of fresh, young leaf tissue from actively growing plants. Perform all subsequent steps at 4°C (in a cold room or on ice).

-

Homogenization: Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction Buffer: Add the powdered tissue to 40 mL of ice-cold extraction buffer.

-

Filtration & Centrifugation: Filter the homogenate through four layers of cheesecloth. Centrifuge the filtrate at 25,000 x g for 20 minutes to pellet cell debris.

-

Ammonium Sulfate Precipitation (Optional): To concentrate the enzyme, slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation while gently stirring. Allow precipitation for 30 minutes. Centrifuge at 25,000 x g for 20 minutes. Discard the supernatant and resuspend the pellet in a minimal volume of a suitable assay buffer.

-

Desalting: Remove excess salts by passing the enzyme preparation through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the assay buffer.[19]

-

Quantification & Storage: Determine the total protein concentration using a standard method (e.g., Bradford assay). Aliquot the enzyme extract, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Malachite Green Colorimetric ACCase Activity Assay

Causality: This assay measures ACCase activity indirectly by quantifying the amount of inorganic phosphate (Pi) released from the ATP hydrolysis that occurs during the biotin carboxylation step. The malachite green reagent forms a colored complex with Pi, which can be measured spectrophotometrically. This avoids the need for radioisotopes.[10][19]

-

Prepare Reaction Mixtures: In a 96-well microplate, prepare reaction mixtures containing the herbicide and enzyme.

-

25 µL of enzyme extract (standardized protein concentration).

-

25 µL of herbicide solution at various concentrations (e.g., 0 to 50 µM) or a solvent control.

-

150 µL of enzyme assay buffer.

-

Assay Buffer Composition: 100 mM Tricine-KOH (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 120 mM NaHCO₃, and 25 mM ATP.[20]

-

-

Initiate Reaction: Add 50 µL of 2 mM Acetyl-CoA to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 20-30 minutes. The exact time should be optimized to ensure the reaction is in the linear range.

-

Stop Reaction & Develop Color: Stop the reaction by adding 25 µL of 3 M HCl. Add 25 µL of malachite green reagent to each well.

-

Read Absorbance: After a 15-minute color development period, measure the absorbance at ~630 nm using a microplate reader.[19]

-

Data Analysis: Construct a standard curve using known concentrations of inorganic phosphate. Convert absorbance values to the amount of Pi produced. Plot the percent inhibition of ACCase activity against the logarithm of the herbicide concentration and fit to a dose-response curve to calculate the IC₅₀ value.

| Biotype | Herbicide | IC₅₀ (µM) | Resistance Index (RI = R/S) | Reference |

| Susceptible (S) D. ciliaris | Clethodim | 0.46 | - | [6] |

| Resistant (R1, Ile-1781-Leu) | Clethodim | 3.5 | 7.6 | [6] |

| Resistant (R2, Ile-1781-Leu) | Clethodim | 7.5 | 16.3 | [6] |

| Susceptible (S) Lolium sp. | Clethodim | ~2.5 | - | [17] |

| Resistant (Asp-2078-Gly) | Clethodim | >100 | >40 | [17] |

Conclusion and Future Outlook

ACCase-inhibiting herbicides remain a cornerstone of chemical weed control due to their high efficacy and selectivity. However, the relentless evolution of resistance necessitates a deep, mechanistic understanding of their function. The principles outlined in this guide—from the molecular structure of the target enzyme to the genetic basis of resistance—are critical for the development of sustainable weed management strategies and the design of next-generation herbicides. Future research will likely focus on discovering novel inhibitors that can overcome existing resistance mechanisms, possibly by targeting different sites on the ACCase enzyme or by developing compounds less susceptible to metabolic detoxification. The integration of structural biology, enzymology, and molecular genetics will continue to be paramount in addressing the dynamic challenge of herbicide resistance in global agriculture.

References

-

Délye, C., Zhang, X. Q., Chalmers, J. M., & Powles, S. B. (2007). Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations: Evaluation Using Clethodim. Plant Physiology, 145(4), 1546–1557. [Link]

-

Yu, Q., Collavo, A., Zheng, M. Q., Owen, M., Sattin, M., & Powles, S. B. (2007). Diversity of acetyl-coenzyme A carboxylase mutations in resistant Lolium populations: evaluation using clethodim. Plant physiology, 145(2), 547-558. [Link]

-

Takano, H. K., Ovejero, R. F. L., Belchior, G. G., Maymone, G. P. L., & Dayan, F. E. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 78. [Link]

-

Singh, S., Singh, V., Malik, R. K., & Punia, S. S. (2016). Mutations in the plastidic ACCase gene endowing resistance to ACCase-inhibiting herbicide in Phalaris minor populations from India. Biochemical and biophysical research communications, 474(3), 531-536. [Link]

-

Murphy, B. P., & Tranel, P. J. (2019). Target-site mutations conferring herbicide resistance. Pest management science, 75(10), 2572-2579. [Link]

-

Guo, W., Chi, Y., Feng, L., Tian, X., Liu, W., & Wang, J. (2018). Detection of two common ACCase mutations associated with high levels of fenoxaprop-P-ethyl resistance in shortawn foxtail (Alopecurus aequalis) using loop-mediated isothermal amplification. Weed Science, 66(5), 583-590. [Link]

-

Basak, S., Bi, B., Gonçalves, C. G., Patel, J. D., Luo, Q., McCullough, P. E., & McElroy, J. S. (2023). Discrimination of ACCase-inhibiting herbicides-resistant Digitaria ciliarispopulations with three diagnostic bioassays. Advanced Weed Science, 41. [Link]

-

Zhang, H., Tweel, B., & Tong, L. (2004). Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by haloxyfop and diclofop. Proceedings of the National Academy of Sciences, 101(16), 5910-5915. [Link]

-

Basak, S., McCullough, P. E., & McElroy, J. S. (2022). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science, 70(1), 14-19. [Link]

-

Corbett, C., & Tong, L. (2006). A different mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by tepraloxydim. Journal of Biological Chemistry, 281(49), 37453-37456. [Link]

-

Takano, H. K., Ovejero, R. F. L., Belchior, G. G., Maymone, G. P. L., & Dayan, F. E. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Weed Science, 68(3), 258-273. [Link]

-

Zeleke, K. T., & Mennan, H. (2017). Toxic mechanisms of aryloxyphenoxypropionates in target and non-target organisms. Journal of Applied Toxicology, 37(1), 29-39. [Link]

-

Zhang, H., Yang, Z., Shen, Y., & Tong, L. (2003). Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase. Science, 299(5615), 2064-2067. [Link]

-

Basak, S., McCullough, P. E., & McElroy, J. S. (2021). Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay. BioOne. [Link]

-

Matzrafi, M., Lazar, S., Sibony, M., & Rubin, B. (2015). Different mutations providing target site resistance to ALS-and ACCase-inhibiting herbicides in Echinochloa spp. from rice fields. Agronomy, 5(4), 548-563. [Link]

-

iGEM. (n.d.). Enzyme Activity Assay for Acetyl-CoA Carboxylase (Acc). iGEM 2013. [Link]

-

Acetyl-CoA carboxylase. (2023, November 29). In Wikipedia. [Link]

-

Jin, Y., & Kikuchi, H. (2024). Validation of assay for measuring acetyl-coenzyme a carboxylase activity in grasses using malachite green. Analytical Biochemistry, 115723. [Link]

-

Rani, A., Singh, S., & Punia, S. S. (2019). Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. Frontiers in plant science, 10, 1373. [Link]

-

Wang, C., Qiu, J., Yang, Y., & Li, S. (2019). The basic structure of aryloxyphenoxypropionate (AOPP) herbicides. ResearchGate. [Link]

-

Lancaster, Z. D., Miller, D. K., & Norsworthy, J. K. (2018). Residual Activity of ACCase-Inhibiting Herbicides on Monocot Crops and Weeds. Weed Technology, 32(4), 431-437. [Link]

-

Li, J., Wang, Y., Zhang, H., Li, X., & Dong, L. (2021). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules, 26(11), 3295. [Link]

-

Quick Company. (n.d.). Herbicidal Composition Comprising Of Cyclohexanedione, Aryloxyphenoxypropionate And Other Compounds. Quick Company. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutations in the plastidic ACCase gene endowing resistance to ACCase-inhibiting herbicide in Phalaris minor populations from India - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Validation of assay for measuring acetyl-coenzyme a carboxylase activity in grasses using malachite green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of resistant ACCase mutants to screen for novel inhibitors against resistant and susceptible forms of ACCase from grass weeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Detection of two common ACCase mutations associated with high levels of fenoxaprop-P-ethyl resistance in shortawn foxtail (Alopecurus aequalis) using loop-mediated isothermal amplification | Weed Science | Cambridge Core [cambridge.org]

- 14. Herbicidal Composition Comprising Of Cyclohexanedione, [quickcompany.in]

- 15. A different mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by tepraloxydim - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations: Evaluation Using Clethodim - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]

- 19. cambridge.org [cambridge.org]

- 20. bioone.org [bioone.org]

Methodological & Application

Application Note: High-Precision Formulation of (R)-Quizalofop Methyl for Controlled Bioassays

Executive Summary

(R)-Quizalofop Methyl (CAS: 76578-13-7 for racemic; specific (R)-isomer often referenced under general Quizalofop-P categories) is a systemic aryloxyphenoxypropionate ("FOP") herbicide. It acts as a pro-drug ester, requiring hydrolytic conversion in planta to its acid form to inhibit Acetyl-CoA Carboxylase (ACCase).

Because of its high lipophilicity (

Part 1: Physicochemical & Mechanistic Grounding

The Challenge of Solubility

(R)-Quizalofop Methyl is an ester.[1] In controlled experiments, we must maintain the ester form in the bottle but ensure it hydrolyzes to the acid form once inside the plant tissue.

| Property | Value | Implication for Protocol |

| Molecular Weight | 358.8 g/mol | Use this for Molar ( |

| Water Solubility | < 1 mg/L (approx.[2] 0.3 ppm) | Critical: Cannot be dissolved directly in water. Requires organic co-solvent. |

| ~4.28 (Lipophilic) | Requires a surfactant (HLB 12-15) to cross the waxy cuticle. | |

| Hydrolysis | pH-dependent | Stable at pH 5-6. Rapidly degrades at pH > 8. Buffer working solutions to pH 6. |

Mechanism of Action (The Target)

Understanding the pathway is essential for interpreting results. The molecule inhibits the homomeric plastidic ACCase enzyme, unique to grasses (Poaceae).[3][4] Dicots possess a heteromeric form that is insensitive to this herbicide.

Figure 1: The activation pathway of (R)-Quizalofop Methyl. Note that the "Methyl" ester functions solely as a delivery vehicle to cross the lipophilic cuticle.

Part 2: Formulation Protocols

Reagents & Equipment

-

(R)-Quizalofop Methyl Standard: >95% purity.

-

Primary Solvent: Acetone (HPLC Grade).[5] Reason: High solubility, low phytotoxicity at <1% v/v, rapid evaporation.

-

Carrier: Deionized Water (buffered to pH 6.0 with 10mM MES if possible, otherwise standard DI water).

-

Surfactant: Tween 20 (for lab/petri dish) or Crop Oil Concentrate (COC) (for whole plant greenhouse simulation).

-

Glassware: Amber borosilicate vials (light sensitive).

Protocol: Preparation of 100 mM Stock Solution

Target: 10 mL of 100 mM Stock.

-

Calculate Mass:

-

Weighing: Weigh 358.8 mg of (R)-Quizalofop Methyl into a 20 mL amber glass vial.

-

Solvation: Add 10 mL of Acetone .

-

Mixing: Vortex for 30 seconds. Sonicate for 5 minutes if any visible particulates remain.

-

Storage: Store at -20°C. Stable for 6 months. Check for precipitate upon thawing.

Protocol: Working Solution (Foliar Spray)

Target: 100 mL of 100

-

Surfactant Prep: Prepare water containing 0.25% v/v Tween 20 . (Add 250

Tween 20 to 100 mL water). -

Dilution: Pipette 100

of the 100 mM Stock into the 100 mL surfactant-water mix.-

Note: This results in a final Acetone concentration of 0.1%, which is biologically inert.

-

-

Mixing: Invert gently. Do not vortex vigorously as Tween 20 foams.

-

Usage Window: Use within 4 hours of preparation to prevent hydrolytic degradation in the tank.

Part 3: Experimental Workflow & Validation

The following diagram illustrates the critical decision points in the experimental setup to ensure data integrity.

Figure 2: Step-by-step formulation workflow with mandatory Quality Control (QC) checkpoints.

Biological Validation (Self-Correcting Step)

To verify your formulation is active:

-

Positive Control: Include a known susceptible grass species (e.g., Setaria viridis or Avena fatua).

-

Negative Control: Include a dicot (e.g., Soybean or Arabidopsis).

-

Success Criteria:

-

Grass: Growth arrest within 48 hours; necrosis at meristems ("dead heart") within 7-10 days.

-

Dicot: No injury.

-

If the grass survives: Your formulation likely crystallized on the leaf surface (failed penetration) or the ester hydrolyzed before application.

-

Safety & Disposal

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Toxicity: Quizalofop esters are potential reproductive toxins. Handle stock solutions in a fume hood.

-

Disposal: Collect all waste as halogenated organic solvent waste.

References

-

Herbicide Resistance Action Committee (HRAC). (2024). Global HRAC Mode of Action Classification 2024. Retrieved from [Link]

-

PubChem. (2024).[6] Quizalofop-methyl (Compound Summary). National Library of Medicine.[6] Retrieved from [Link][6]

-

Takano, H. K., et al. (2021). ACCase-inhibiting herbicides: Mechanism of action, resistance evolution and stewardship. Scientia Agricola. Retrieved from [Link]

-

University of California Agriculture and Natural Resources. (n.d.). ACCase Inhibitors - Herbicide Symptoms. Retrieved from [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. coromandel.biz [coromandel.biz]

- 3. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quizalofop-methyl | C18H15ClN2O4 | CID 187101 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Gas Chromatography Methods for (R)-Quizalofop Methyl Detection

Executive Summary & Strategic Rationale

(R)-Quizalofop methyl (often commercially available as the ethyl ester, Quizalofop-P-ethyl) is a selective systemic herbicide of the aryloxyphenoxypropionate class. It acts by inhibiting Acetyl-CoA carboxylase (ACCase) in grasses. From an analytical perspective, the "P" (or R+) isomer is the biologically active enantiomer.

The Analytical Challenge: While High-Performance Liquid Chromatography (HPLC) is often the default for chiral separation, Gas Chromatography (GC) remains the gold standard for trace residue analysis in complex matrices (soil, plant tissue) due to the high sensitivity of Electron Capture Detectors (ECD) toward halogenated compounds and the structural confirmation capabilities of MS/MS.

Scope of this Protocol: This guide provides a dual-stream workflow:

-